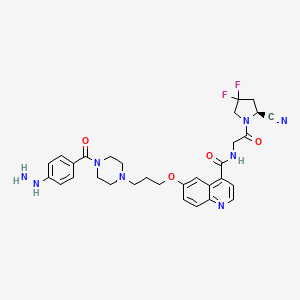

(S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-(3-(4-(4-hydrazineylbenzoyl)piperazin-1-yl)propoxy)quinoline-4-carboxamide

Description

HYNIC-FAPI-04 is a compound used in molecular imaging, particularly in Single Photon Emission Computed Tomography (SPECT). It is a fibroblast activating protein inhibitor, which is highly expressed in various malignant tumors. This compound is labeled with technetium-99m, a radioactive isotope, making it useful for imaging applications in oncology.

Properties

Molecular Formula |

C31H34F2N8O4 |

|---|---|

Molecular Weight |

620.6 g/mol |

IUPAC Name |

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-[3-[4-(4-hydrazinylbenzoyl)piperazin-1-yl]propoxy]quinoline-4-carboxamide |

InChI |

InChI=1S/C31H34F2N8O4/c32-31(33)17-23(18-34)41(20-31)28(42)19-37-29(43)25-8-9-36-27-7-6-24(16-26(25)27)45-15-1-10-39-11-13-40(14-12-39)30(44)21-2-4-22(38-35)5-3-21/h2-9,16,23,38H,1,10-15,17,19-20,35H2,(H,37,43)/t23-/m0/s1 |

InChI Key |

COFGLVCKAJLHSU-QHCPKHFHSA-N |

Isomeric SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)C5=CC=C(C=C5)NN |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)C5=CC=C(C=C5)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

HYNIC-FAPI-04 is synthesized by radiolabeling with technetium-99m. The process involves using stannous chloride as a reducing agent and coordinating with tricine and ethylenediamine-N,N’-diacetic acid (EDDA). The radiolabeling rate of technetium-99m HYNIC-FAPI-04 is greater than 90%, and the radiochemical purity exceeds 99% after purification with a sep-pak C18 column .

Industrial Production Methods

The industrial production of HYNIC-FAPI-04 involves large-scale synthesis and radiolabeling processes. The compound is produced under strict quality control to ensure high radiochemical purity and specific activity. The production process is optimized for scalability and reproducibility to meet the demands of clinical and research applications.

Chemical Reactions Analysis

Types of Reactions

HYNIC-FAPI-04 primarily undergoes coordination reactions during its synthesis. The technetium-99m is coordinated to the HYNIC-FAPI-04 molecule under reducing conditions provided by stannous chloride.

Common Reagents and Conditions

Reducing Agent: Stannous chloride

Coordinating Agents: Tricine and ethylenediamine-N,N’-diacetic acid (EDDA)

Purification: Sep-pak C18 column

Major Products

The major product of the radiolabeling reaction is technetium-99m HYNIC-FAPI-04, which is used for SPECT imaging. The compound exhibits high specificity for fibroblast activating protein-positive tumors.

Scientific Research Applications

HYNIC-FAPI-04 is extensively used in scientific research, particularly in the field of nuclear medicine. Its primary application is in the imaging of fibroblast activating protein-positive tumors. The compound has shown promising results in differentiating tumor fibrosis and evaluating tumor progression over extended time windows . It is also used in preclinical studies involving animal models of glioma and hepatoma .

Mechanism of Action

HYNIC-FAPI-04 exerts its effects by specifically binding to fibroblast activating protein, which is overexpressed in various malignant tumors. The technetium-99m label allows for the visualization of these tumors using SPECT imaging. The compound’s high binding specificity and radiochemical purity enable accurate imaging and assessment of tumor status .

Comparison with Similar Compounds

Similar Compounds

DOTA-FAPI-04: Another fibroblast activating protein inhibitor used in positron emission tomography (PET) imaging.

Gallium-68 FAPI-04: Used in PET imaging with a shorter time window for differentiating tumor fibrosis.

Fluorine-18 FAPI-04: Also used in PET imaging with similar applications.

Uniqueness

HYNIC-FAPI-04 is unique due to its use in SPECT imaging, which is more widely available and cost-effective compared to PET imaging. The compound’s ability to provide extended time windows for evaluating tumor fibrosis makes it particularly valuable in clinical and research settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.